molecular formula C6HBrCl2F3N B12843312 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine

Cat. No.: B12843312
M. Wt: 294.88 g/mol
InChI Key: LIWGWTCCGAAIOC-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is a pyridine derivative with the molecular formula C6HBrCl2F3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure selective substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates such as 2-chloro-5-(trifluoromethyl)pyridine. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of substituted pyridines .

Scientific Research Applications

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dichloro-4-trifluoromethylpyridine involves its interaction with molecular targets, often through the formation of covalent bonds or non-covalent interactions. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dichloro-4-trifluoromethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C6HBrCl2F3N

Molecular Weight

294.88 g/mol

IUPAC Name

5-bromo-2,3-dichloro-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C6HBrCl2F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H

InChI Key

LIWGWTCCGAAIOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Br

Origin of Product

United States

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